molecular formula C9H15N3O4S B2843374 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1428362-40-6

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one

Cat. No.: B2843374
CAS No.: 1428362-40-6
M. Wt: 261.3
InChI Key: CTEUWWVFDZPVDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one typically involves the formation of the azetidine ring followed by its functionalization and subsequent coupling with a piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted azetidines .

Mechanism of Action

The mechanism of action of 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structural features. The azetidine ring’s ring strain and the piperazine moiety’s biological activity likely contribute to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is unique due to the combination of the azetidine and piperazine moieties, which confer both significant ring strain and biological activity. This dual functionality makes it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEUWWVFDZPVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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